molecular formula C7H7BF3NO2 B1403014 (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid CAS No. 1356109-90-4

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid

Cat. No. B1403014
M. Wt: 204.94 g/mol
InChI Key: AHBQIJFNXQLAIJ-UHFFFAOYSA-N
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Description

“(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C7H7BF3NO2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of “(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid” can be represented by the InChI code InChI=1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2 . The Canonical SMILES representation is B(C1=CN=C(C=C1)CC(F)(F)F)(O)O .


Chemical Reactions Analysis

While specific chemical reactions involving “(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid” are not detailed in the search results, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The molecular weight of “(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid” is 204.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 205.0521931 g/mol, and the monoisotopic mass is also 205.0521931 g/mol . The topological polar surface area is 53.4 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Halopyridinylboronic Acids and Esters

    Novel methods for synthesizing halopyridinylboronic acids and esters, including (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, have been developed. These compounds are prepared via regioselective halogen-metal exchange and can undergo Pd-catalyzed coupling with arylhalides, which is significant for producing new pyridine libraries (Bouillon et al., 2003).

  • Study on Synthesis Processes

    Research on the synthesis of related compounds such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid has been conducted, providing insights into reaction conditions and purity of the products (Liu Guoqua, 2014).

  • Synthesis of Highly Functionalized Heteroarylpyridines

    The reactivity of pyridylboronic acids, including derivatives of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, with heteroaryl halides in Suzuki–Miyaura cross-coupling reactions has been explored to obtain new highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).

Applications in Catalysis and Organic Reactions

  • Metal–Ligand Cooperation by Ruthenium Pincer Complexes

    Studies have shown that organic derivatives of boronic acid, like (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, are useful in synthetic applications involving dehydrogenative addition of borane B–H bond across metal centers, which is promising for chemical catalysis (Anaby et al., 2014).

  • Suzuki-Miyaura Borylation Reaction in Pharmaceutical Synthesis

    The palladium-catalyzed Suzuki–Miyaura borylation reactions, involving compounds like (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, play an important role in the synthesis of active pharmaceutical ingredients (Sanghavi et al., 2022).

  • Synthesis of Pyridine Boronic Acid Derivatives

    A novel diboration/6π-electrocyclization strategy for synthesizing pyridine-based heteroaromatic boronic acid derivatives has been reported, showcasing the versatility of boronic acids in organic synthesis (Mora-Radó et al., 2016).

Miscellaneous Applications

  • Lewis Acid-Base Adducts for Electrolyte Additives

    Complexes involving boronic acids, such as (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, have been synthesized and used as electrolyte additives in lithium-ion cells, demonstrating their utility in battery technology (Nie et al., 2016).

  • Selective Fluorescent Chemosensors

    Boronic acids have been used in developing selective fluorescent chemosensors, with their interaction with cis-1,2-diols being particularly significant for probing carbohydrates and bioactive substances (Huang et al., 2012).

properties

IUPAC Name

[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBQIJFNXQLAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)CC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745128
Record name [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid

CAS RN

1356109-90-4
Record name Boronic acid, B-[6-(2,2,2-trifluoroethyl)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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